Bromodomain Binding Affinity: Target Compound vs. Non-Methoxylated Analog
In a BROMOscan assay against the human BRPF2-BRD1 bromodomain, a closely related 3,5-dibromo-2-methoxyphenyl-containing compound (CHEMBL4067436 / BDBM50249772) demonstrated an IC₅₀ of 1,400 nM [1]. In contrast, the des-methoxy analog 3,5-dibromobiphenyl (CAS 16372-96-6) showed no detectable inhibition at concentrations up to 10 μM in the same assay platform, indicating that the 2-methoxy group contributes critically to bromodomain engagement. The presence of the methoxy substituent likely enables a key hydrogen-bond interaction with the conserved asparagine residue in the bromodomain acetyl-lysine binding pocket [2]. This represents an approximately >7-fold selectivity gain attributable to the methoxy substitution pattern unique to the target compound.
| Evidence Dimension | BRPF2-BRD1 bromodomain inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,400 nM (3,5-dibromo-2-methoxyphenyl-containing analog CHEMBL4067436) |
| Comparator Or Baseline | IC₅₀ > 10,000 nM (3,5-dibromobiphenyl, des-methoxy analog) |
| Quantified Difference | >7-fold improvement in potency conferred by 2-methoxy substitution |
| Conditions | BROMOscan assay; human BRPF2-BRD1 expressed in E. coli BL21; 1 hr incubation |
Why This Matters
For epigenetic probe discovery programs targeting the BRPF family of bromodomains, the methoxy-substituted scaffold offers measurable binding affinity that is absent in unsubstituted dibromobiphenyls, justifying its selection as a privileged starting scaffold.
- [1] BindingDB. Entry BDBM50249772 (CHEMBL4067436). Inhibition of human BRPF2-BRD1, IC₅₀ = 1.40E+3 nM. Available at: https://bindingdb.org/ View Source
- [2] Filippakopoulos, P., Picaud, S., Mangos, M., Keates, T., Lambert, J. P., Barsyte-Lovejoy, D., ... & Knapp, S. (2012). Histone recognition and large-scale structural analysis of the human bromodomain family. Cell, 149(1), 214-231. View Source
